molecular formula C10H10F2O2 B2571998 3-(Difluoromethyl)-2,4-dimethylbenzoic acid CAS No. 2248349-10-0

3-(Difluoromethyl)-2,4-dimethylbenzoic acid

Cat. No. B2571998
M. Wt: 200.185
InChI Key: WGMQTWCHRPRPAB-UHFFFAOYSA-N
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Description

“3-(Difluoromethyl)-2,4-dimethylbenzoic acid” is a synthetic chemical that is used as a pesticide . It has been found to be more effective than other pesticides because it can inhibit the synthesis of fatty acids . The CAS Number for this compound is 176969-34-9 and its molecular formula is C6H6F2N2O2 .


Synthesis Analysis

The synthesis of this compound involves the development of unique synthesis routes . These routes rely on the van Leusen pyrrole synthesis and the halogen dance reaction . The synthesis of three completely novel difluoromethylated heterocycles was developed for the synthesis of the fungicidally active SDHIs .


Molecular Structure Analysis

The molecular structure of “3-(Difluoromethyl)-2,4-dimethylbenzoic acid” is represented by the molecular formula C6H6F2N2O2 . This indicates that the compound contains 6 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(Difluoromethyl)-2,4-dimethylbenzoic acid” are complex and involve multiple steps . The process involves the use of difluoromethylation and monofluoromethylation methods, including nucleophilic, electrophilic, and free radical di- and monofluoromethylation reagents and reactions .

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The field of difluoromethylation processes has seen recent advances and is a growing area of research . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

3-(difluoromethyl)-2,4-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-5-3-4-7(10(13)14)6(2)8(5)9(11)12/h3-4,9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMQTWCHRPRPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-2,4-dimethylbenzoic acid

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